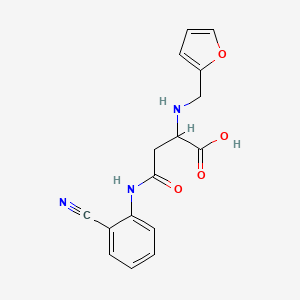

2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde N-(4-chlorophenyl)hydrazone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the steps involved in the synthesis process .Molecular Structure Analysis

This involves determining the 3D structure of the molecule, which can be done using techniques like X-ray crystallography . The structure can provide insights into the compound’s properties and reactivity.Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. This can include its reactivity with other compounds, the conditions under which it reacts, and the products formed .Physical And Chemical Properties Analysis

This would involve studying properties like melting point, boiling point, solubility, stability, reactivity, and other physical and chemical properties .Applications De Recherche Scientifique

Antimicrobial and Antioxidant Applications

- Imidazole derivatives, including those incorporating the hydrazone moiety, have been extensively studied for their antimicrobial properties. For example, new hydrazones bearing the thiazole scaffold were synthesized and displayed moderate-to-good growth inhibition activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. These compounds also showed antioxidant properties, indicating their potential for use in fighting oxidative stress-related diseases (Nastasă et al., 2015).

Antitubercular and Antioxidant Activity

- Another study synthesized (Pyrazol-3-yl)-1,3,4-oxadiazole derivatives through oxidative cyclization of carbohydrazones, revealing good antitubercular activity against Mycobacterium tuberculosis. However, these compounds exhibited poor antioxidant activity, suggesting specificity in their biological activity profile (Prathap et al., 2014).

Antifungal Applications

- Imidazole-derived thiosemicarbazones and hydrazones were prepared and evaluated for their antifungal activities against crop-related fungi. Some compounds showed selective activity against certain fungal strains, indicating their potential use in agricultural applications to protect crops from fungal infections (Reis et al., 2013).

Novel Synthesis Methods

- Studies have also focused on developing novel synthesis methods for imidazole derivatives, which could be applicable to synthesizing compounds like 2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde N-(4-chlorophenyl)hydrazone. For instance, an efficient and novel one-pot synthesis method for 2,4,5-triaryl-1H-imidazoles was reported, showcasing the potential for innovative approaches to creating complex molecules (Satyanarayana et al., 2011).

Safety And Hazards

Propriétés

IUPAC Name |

N-[(E)-(3-benzyl-2-prop-2-enylsulfanylimidazol-4-yl)methylideneamino]-4-chloroaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN4S/c1-2-12-26-20-22-13-19(25(20)15-16-6-4-3-5-7-16)14-23-24-18-10-8-17(21)9-11-18/h2-11,13-14,24H,1,12,15H2/b23-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLZVDFZRPLBPEA-OEAKJJBVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NC=C(N1CC2=CC=CC=C2)C=NNC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCSC1=NC=C(N1CC2=CC=CC=C2)/C=N/NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(allylsulfanyl)-1-benzyl-1H-imidazole-5-carbaldehyde N-(4-chlorophenyl)hydrazone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Cyclopropyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyrimidin-4-amine](/img/structure/B2753668.png)

![(2,6-difluorophenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2753671.png)

![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-4-methylbenzenecarboxamide](/img/structure/B2753672.png)

![6-cyclobutyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2753675.png)

![2-{[3-(trifluoromethyl)benzyl]sulfanyl}-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2753678.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methanesulfonylpropanamide](/img/structure/B2753680.png)

![5-methyl-N-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2753681.png)